molecular formula Bi B076734 Bismuth-210 CAS No. 14331-79-4

Bismuth-210

Cat. No. B076734
CAS RN: 14331-79-4
M. Wt: 209.98412 g/mol
InChI Key: JCXGWMGPZLAOME-OUBTZVSYSA-N
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Patent
US06040457

Procedure details

2.0 g of 2-n-butyl-5-hydroxymethylimidazole, 0.3 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 13 ml of 1 N NaOH solution and 7 g of H2O were heated to about 60° C. with stirring. At 60° to 64° C., 3.4 g of 15 percent strength aqueous H2O2 solution was added dropwise over the course of 45 min. The reaction mixture was then allowed to react for 15 min and then filtered. The pH of the filtrate was adjusted from 13.4 to 9.0 using 20 percent H2SO4, as a result of which a pale yellow suspension formed. This was cooled, and the crude product was able to be filtered off and/or extracted with methylene chloride. The reaction was monitored by GC analysis. The reaction yield was 100 percent (0 percent of starting material).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
7 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7]([CH2:10][OH:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4].[Bi].[OH-].[Na+].OO>[Pt].O>[CH2:1]([C:5]1[NH:6][C:7]([CH:10]=[O:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CCC)C=1NC(=CN1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Bi]
Name
Quantity
13 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
7 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
as a result of which a pale yellow suspension
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
This was cooled
FILTRATION
Type
FILTRATION
Details
to be filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The reaction yield was 100 percent (0 percent of starting material)

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1NC(=CN1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.